molecular formula C19H22N2O2 B5158447 N-(2,6-dimethylphenyl)-N'-(4-ethylbenzyl)ethanediamide

N-(2,6-dimethylphenyl)-N'-(4-ethylbenzyl)ethanediamide

Katalognummer B5158447
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: JQZFJFLOTDGWTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,6-dimethylphenyl)-N'-(4-ethylbenzyl)ethanediamide, also known as A82775C, is a synthetic compound that belongs to the class of amidine compounds. It is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. In recent years, A82775C has gained attention as a potential therapeutic agent for the treatment of type 2 diabetes.

Wirkmechanismus

N-(2,6-dimethylphenyl)-N'-(4-ethylbenzyl)ethanediamide acts as a competitive inhibitor of DPP-IV, which is an enzyme that is involved in the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, N-(2,6-dimethylphenyl)-N'-(4-ethylbenzyl)ethanediamide increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and inhibit glucagon secretion, leading to improved glucose metabolism.
Biochemical and Physiological Effects
N-(2,6-dimethylphenyl)-N'-(4-ethylbenzyl)ethanediamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, it has been found to have anti-inflammatory and antioxidant properties, which may further contribute to its therapeutic potential. N-(2,6-dimethylphenyl)-N'-(4-ethylbenzyl)ethanediamide has also been shown to reduce plasma triglyceride levels and improve lipid metabolism.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(2,6-dimethylphenyl)-N'-(4-ethylbenzyl)ethanediamide is its potency as a DPP-IV inhibitor, which allows for lower doses to be used in experiments. However, its synthetic nature and high cost may limit its use in large-scale experiments. In addition, its specificity for DPP-IV may limit its use in experiments that require inhibition of other enzymes.

Zukünftige Richtungen

1. Investigation of the long-term effects of N-(2,6-dimethylphenyl)-N'-(4-ethylbenzyl)ethanediamide on glucose metabolism and insulin sensitivity in animal models of diabetes.
2. Development of more cost-effective synthesis methods for N-(2,6-dimethylphenyl)-N'-(4-ethylbenzyl)ethanediamide.
3. Investigation of the potential use of N-(2,6-dimethylphenyl)-N'-(4-ethylbenzyl)ethanediamide in combination with other therapeutic agents for the treatment of type 2 diabetes.
4. Exploration of the anti-inflammatory and antioxidant properties of N-(2,6-dimethylphenyl)-N'-(4-ethylbenzyl)ethanediamide and their potential therapeutic applications in other disease states.
5. Investigation of the potential use of N-(2,6-dimethylphenyl)-N'-(4-ethylbenzyl)ethanediamide in the treatment of other metabolic disorders, such as obesity and dyslipidemia.
In conclusion, N-(2,6-dimethylphenyl)-N'-(4-ethylbenzyl)ethanediamide is a synthetic compound that has gained attention as a potential therapeutic agent for the treatment of type 2 diabetes. Its potent inhibition of DPP-IV and its anti-inflammatory and antioxidant properties make it an attractive candidate for further study. However, more research is needed to fully understand its long-term effects on glucose metabolism and its potential use in combination with other therapeutic agents.

Synthesemethoden

The synthesis of N-(2,6-dimethylphenyl)-N'-(4-ethylbenzyl)ethanediamide involves the reaction of 2,6-dimethylbenzaldehyde with 4-ethylbenzylamine to form the intermediate N-(2,6-dimethylphenyl)-N'-(4-ethylbenzyl)ethanediamine. This intermediate is then reacted with methyl isocyanate to produce N-(2,6-dimethylphenyl)-N'-(4-ethylbenzyl)ethanediamide.

Wissenschaftliche Forschungsanwendungen

N-(2,6-dimethylphenyl)-N'-(4-ethylbenzyl)ethanediamide has been extensively studied for its potential use as a therapeutic agent for the treatment of type 2 diabetes. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, N-(2,6-dimethylphenyl)-N'-(4-ethylbenzyl)ethanediamide has been found to have anti-inflammatory and antioxidant properties, which may further contribute to its therapeutic potential.

Eigenschaften

IUPAC Name

N'-(2,6-dimethylphenyl)-N-[(4-ethylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-4-15-8-10-16(11-9-15)12-20-18(22)19(23)21-17-13(2)6-5-7-14(17)3/h5-11H,4,12H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZFJFLOTDGWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C(C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-N'-(4-ethylbenzyl)ethanediamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.